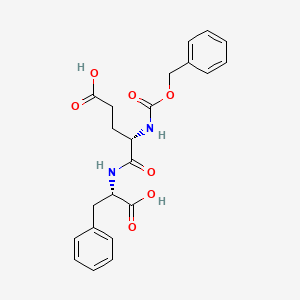

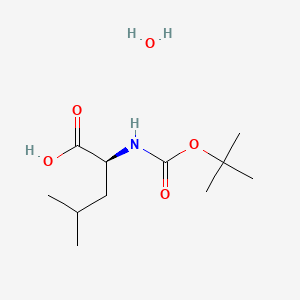

(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

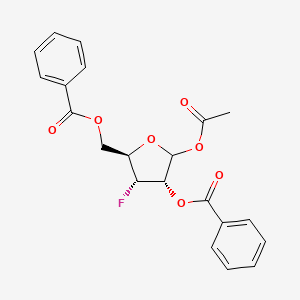

(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate, otherwise known as (S)-Boc-Me-Val-OH, is a white crystalline solid that is used as a chiral building block for organic synthesis. It is widely used in the pharmaceutical, agrochemical, and fine chemical industries as a starting material for the synthesis of a variety of compounds, including enantiomerically pure compounds. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of unnatural amino acids.

Applications De Recherche Scientifique

Amino Acids in Gas Hydrate Inhibition and Environmental Applications

Amino acids, including structures similar to (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate, have been explored for their role in gas hydrate inhibition, CO2 capture, sequestration, and natural gas storage. They are considered potential additives due to their unique properties. Research has focused on the hydrate inhibition or promotion effect of various amino acids, the factors influencing their performance, and the mechanisms and modeling studies behind these processes. The comparison between amino acids and traditional hydrate additives has been critical, highlighting the potential for commercialization of amino acid-based technology in these fields (Bavoh et al., 2019).

Amino Acids in Food Processing and Safety

The interaction of amino acids with other compounds during food processing is significant. For instance, methylglyoxal, a byproduct of sugar degradation and lipid oxidation, reacts with amino acids to produce various aroma compounds. Amino acids and phenolic compounds have been studied for their potential to mitigate the presence of methylglyoxal in foods, forming numerous adducts due to their highly nucleophilic reactivity. This interaction has implications for food quality, safety, and the potential toxicity of derived adducts, necessitating further research for safe and effective application in food processing (Zheng et al., 2020).

Amino Acids in Biodegradation and Environmental Impact

The biodegradation and environmental fate of compounds structurally related to this compound have been extensively studied. For example, methyl tert-butyl ether (MTBE), a gasoline additive, and its degradation product, tert-butyl alcohol (TBA), are of environmental concern due to their persistence and potential toxicity. Microorganisms capable of degrading these substances aerobically and their metabolic pathways have been identified. Understanding the biodegradation process is essential for assessing the environmental impact and developing remediation strategies for these and similar compounds (Fiorenza & Rifai, 2003).

Amino Acids in Therapeutics and Drug Synthesis

The role of amino acids and their derivatives in therapeutic applications has been a research focus. For example, cyclic β-amino acids have garnered interest in drug research due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, have been used for synthesizing and functionalizing cyclic β-amino acids. These compounds and their functionalization pathways are crucial for developing new molecular entities in synthetic and medicinal chemistry (Kiss et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200936-87-4 |

Source

|

| Record name | Boc-Leu-OH monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200936-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-L-Leucine Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)